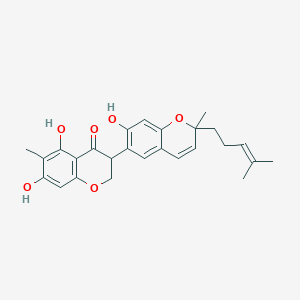

Desmodianone A

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H28O6 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

5,7-dihydroxy-3-[7-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H28O6/c1-14(2)6-5-8-26(4)9-7-16-10-17(20(28)12-21(16)32-26)18-13-31-22-11-19(27)15(3)24(29)23(22)25(18)30/h6-7,9-12,18,27-29H,5,8,13H2,1-4H3 |

InChI Key |

MTAXKRLEJKCTMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)C3=C(C=C4C(=C3)C=CC(O4)(C)CCC=C(C)C)O)O |

Synonyms |

5,7,2'-trihydroxy-6,6''-dimethyl-6''-(4-methylpent-3-enyl)pyrano(2'',3''-4',5')isoflavanone desmodianone A |

Origin of Product |

United States |

Isolation, Advanced Characterization Methodologies, and Structural Elucidation of Desmodianone a

Strategic Extraction and Sophisticated Chromatographic Isolation Techniques for Desmodianone A

The isolation of this compound originates from the roots of Desmodium incanum, a plant species known for being a rich source of various isoflavonoids. caribjscitech.comnih.gov The initial step in obtaining the pure compound involves the extraction from the dried and powdered root material.

While the specific solvent system used for the initial extraction of this compound is not detailed in the available literature, standard phytochemical practice for compounds of this polarity typically involves the use of moderately polar solvents such as methanol, ethanol, or ethyl acetate. Following the initial extraction, the crude extract, containing a complex mixture of metabolites, is subjected to a series of sophisticated chromatographic techniques. This multi-step purification process is essential to separate this compound from other structurally related isoflavonoids and plant constituents. researchgate.net The process generally involves column chromatography, utilizing stationary phases like silica (B1680970) gel or Sephadex, with a gradient of mobile phases of increasing polarity to effectively separate the compounds based on their differential adsorption and partition coefficients.

Comprehensive Spectroscopic and Spectrometric Methodologies for this compound Structural Assignment

Once isolated, the determination of the compound's molecular structure is achieved through a combination of powerful spectroscopic and spectrometric methods. These techniques provide detailed information about the connectivity of atoms, the molecular formula, and the three-dimensional arrangement of the molecule.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structural framework of organic molecules like this compound. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, chemists can map out the complete proton and carbon skeleton of the molecule.

Although a complete, published data table of the specific chemical shifts and coupling constants for this compound is not available in the reviewed literature, the structural elucidation would have relied on assigning the signals for each proton and carbon atom. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, ultimately allowing for the assembly of the complete molecular structure.

Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for establishing the elemental composition of a molecule with high accuracy. measurlabs.comlongdom.orgresearchgate.netbioanalysis-zone.com For this compound, this technique provides the exact mass of the molecular ion, which allows for the unambiguous determination of its molecular formula.

The molecular formula of this compound has been established as C₂₆H₂₈O₆ . This was determined by measuring its exact mass with a high-resolution mass spectrometer, which can distinguish between molecules with the same nominal mass but different elemental compositions. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating evidence for the proposed structure. By analyzing the masses of the fragments produced when the molecule breaks apart in the spectrometer, researchers can deduce the structure of different parts of the molecule and confirm how they are connected.

X-ray Crystallography for Definitive Structure and Absolute Stereochemistry Determination (if applicable)

X-ray crystallography is an analytical method that can provide the most definitive proof of a molecule's structure and its absolute stereochemistry by mapping the electron density of a single crystal. researchgate.netnih.govnih.gov This technique reveals the precise three-dimensional arrangement of atoms in the crystalline state.

Based on a review of the available scientific literature, there is no indication that X-ray crystallography has been successfully performed on this compound. Therefore, information regarding its single-crystal structure and definitive absolute stereochemistry from this method is not available. The stereochemistry is typically inferred from spectroscopic data and comparison with related known compounds.

Determination of this compound's Classification as an Isoflavonoid (B1168493)

This compound is classified as an isoflavonoid, specifically an isoflavanone (B1217009). This classification is based on its core chemical skeleton. Isoflavonoids are a class of phenolic compounds characterized by a 3-phenylchroman-4-one backbone (for isoflavanones) or a 3-phenylchromen-4-one backbone (for isoflavones).

The structure of this compound consists of this characteristic isoflavanone core, which is further substituted with various functional groups, including hydroxyl groups, a methyl group, and a complex pyrano ring system fused to one of the aromatic rings. The presence of the foundational 3-phenylchroman-4-one structure firmly places this compound within the isoflavanone subclass of isoflavonoids.

Biosynthetic Pathways and Precursor Analysis of Desmodianone a

Elucidation of Proposed Biosynthetic Origins and Key Intermediates of Desmodianone A

The biosynthesis of this compound is rooted in the well-established phenylpropanoid and flavonoid pathways. frontiersin.orgfrontiersin.org Like all flavonoids, its carbon skeleton is assembled from precursors derived from two primary metabolic routes: the shikimate pathway, which provides a C6-C3 phenylpropanoid unit, and the acetate-malonate pathway, which supplies three C2 units.

The proposed biosynthetic journey begins with the amino acid L-phenylalanine. This is converted through a series of enzymatic steps involving phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites. frontiersin.orgfrontiersin.org

The first committed step of the flavonoid pathway is catalyzed by Chalcone (B49325) Synthase (CHS). This key enzyme orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate-malonate pathway) to form naringenin (B18129) chalcone. nih.govresearchgate.netuniversiteitleiden.nl This chalcone intermediate is then cyclized by Chalcone Isomerase (CHI) to yield the flavanone (B1672756) naringenin, which serves as a critical branch-point intermediate. universiteitleiden.nlfrontiersin.org

To form the characteristic isoflavonoid (B1168493) backbone, naringenin undergoes an aryl migration reaction catalyzed by a legume-specific enzyme, Isoflavone (B191592) Synthase (IFS). This reaction converts the flavanone into a highly unstable intermediate, 2-hydroxyisoflavanone (B8725905). frontiersin.org Subsequent dehydration, mediated by a 2-hydroxyisoflavanone dehydratase (HID), yields the stable isoflavone, genistein. frontiersin.org this compound, being an isoflavanone (B1217009), is believed to derive from a 2-hydroxyisoflavanone intermediate before the final dehydration step.

The unique structural features of this compound arise from subsequent tailoring reactions on this isoflavanone core. These include:

Prenylation: The addition of a prenyl group, likely dimethylallyl pyrophosphate (DMAPP) or a longer-chain derivative like geranyl pyrophosphate (GPP), derived from the isoprenoid pathway. nih.govkyoto-u.ac.jp This is a crucial step leading to the formation of the pyrano ring.

C-methylation: The attachment of a methyl group directly to the carbon framework of the A-ring. capes.gov.br

Cyclization: The prenyl side-chain undergoes cyclization with an adjacent hydroxyl group to form the dimethylpyrano ring system. rsc.org

Based on this pathway, the key intermediates in the biosynthesis of this compound are outlined below.

| Intermediate | Class | Role in Pathway |

|---|---|---|

| p-Coumaroyl-CoA | Phenylpropanoid | Primary C6-C3 building block from the shikimate pathway. frontiersin.org |

| Malonyl-CoA | Malonate | Provides three C2 units for A-ring formation. researchgate.net |

| Naringenin Chalcone | Chalcone | First flavonoid-type compound formed by CHS. researchgate.net |

| Naringenin | Flavanone | Central flavanone intermediate formed by CHI. universiteitleiden.nl |

| 2-Hydroxyisoflavanone | Isoflavanone | Key isoflavonoid precursor formed by IFS. frontiersin.org |

| Prenylated Isoflavanone | Isoflavanone | Intermediate formed after attachment of an isoprenoid unit. nih.gov |

Investigation of Enzymatic Transformations and Critical Biosynthetic Steps in this compound Formation

The formation of this compound from its primary metabolic precursors is governed by a precise sequence of enzymatic reactions. While the specific enzymes from Desmodium canum have not been isolated and characterized, their functions can be inferred from homologous enzymes identified in other leguminous plants that synthesize similar isoflavonoid compounds. biorxiv.orgfrontiersin.org

The critical biosynthetic steps and the enzyme classes responsible are as follows:

Isoflavonoid Skeleton Formation: The journey from p-coumaroyl-CoA to the core isoflavone structure involves the sequential action of Chalcone Synthase (CHS) , Chalcone Isomerase (CHI) , Isoflavone Synthase (IFS) , and 2-hydroxyisoflavanone dehydratase (HID) . frontiersin.orgresearchgate.net IFS is the pivotal enzyme that defines the pathway toward isoflavonoids and is typically a cytochrome P450-dependent monooxygenase. biorxiv.org

Prenylation: A Prenyltransferase (PT) catalyzes the electrophilic addition of an isoprenoid pyrophosphate donor, such as DMAPP, onto the aromatic ring of the isoflavonoid intermediate. nih.govwur.nl Plant prenyltransferases are often membrane-bound proteins and can exhibit high specificity for both the flavonoid acceptor and the position of prenylation. nih.govkyoto-u.ac.jp The complex side chain of this compound suggests the involvement of a geranylprenyltransferase or further modification of a dimethylallyl group.

Methylation: The C-methylation of the A-ring requires a C-methyltransferase . These enzymes utilize S-adenosyl methionine (SAM) as a methyl donor but are distinct from the more common O-methyltransferases. The presence of C-methylated isoflavonoids in the related species Desmodium uncinatum confirms the existence of this enzymatic capability within the genus. capes.gov.br

Pyrano Ring Formation: The final cyclization of the prenyl group to form the pyran ring is likely catalyzed by a cyclase , which is often a cytochrome P450 enzyme. nih.gov This type of enzyme can facilitate the oxidative cyclization required to form the heterocyclic ring fused to the flavonoid core.

The table below summarizes the key enzyme classes involved in the biosynthesis.

| Enzyme Class | Abbreviation | Function in this compound Biosynthesis |

|---|---|---|

| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone backbone. nih.gov |

| Chalcone Isomerase | CHI | Isomerizes the chalcone into a flavanone. frontiersin.org |

| Isoflavone Synthase | IFS | Catalyzes the 2,3-aryl ring migration to form the isoflavonoid skeleton. frontiersin.orgbiorxiv.org |

| Prenyltransferase | PT | Attaches an isoprenoid side chain to the isoflavonoid core. nih.govfrontiersin.org |

| Methyltransferase | MT | Performs C-methylation on the A-ring. capes.gov.br |

| Cytochrome P450 Monooxygenase | P450 | Likely involved in the oxidative cyclization to form the pyrano ring. nih.gov |

Molecular and Genetic Basis of this compound Biosynthesis within its Natural Source

The biosynthesis of this compound is fundamentally controlled at the genetic level. The pathway is encoded by a series of structural genes that produce the necessary enzymes, and the expression of these genes is tightly regulated by transcription factors. While the specific gene cluster for this compound has not been identified in Desmodium canum, extensive research into flavonoid and isoflavonoid biosynthesis in other legumes provides a clear blueprint for the expected molecular and genetic framework. frontiersin.orgbiorxiv.orgbiorxiv.org

Recent transcriptomic and metabolomic studies in other Desmodium species, such as D. styracifolium and D. gangeticum, have identified numerous genes homologous to those known to be involved in flavonoid biosynthesis. frontiersin.orgnih.govresearchgate.netresearchgate.net These studies confirm the presence and expression of key gene families within the genus. The evolution of the isoflavonoid pathway in legumes is thought to have been driven by gene duplication events, particularly for genes like CHS and IFS, followed by functional specialization. biorxiv.orgbiorxiv.org

The genetic basis for this compound biosynthesis would involve the coordinated expression of the following gene families:

Core Pathway Genes: Genes encoding Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) provide the initial phenylpropanoid precursor. frontiersin.orgfrontiersin.org

Flavonoid-Specific Genes: A multi-gene family of Chalcone Synthase (CHS) genes likely exists, along with genes for Chalcone Isomerase (CHI). biorxiv.orgplos.org

Isoflavonoid Branch Genes: The commitment to isoflavonoid synthesis is controlled by the Isoflavone Synthase (IFS) gene, a pivotal marker for this pathway in legumes. frontiersin.orgbiorxiv.org Genes for tailoring enzymes such as Prenyltransferases (PTs), Methyltransferases (MTs), and cytochrome P450s (CYPs) are also essential for generating the final complex structure of this compound. nih.govnih.govresearchgate.net

The expression of these structural genes is orchestrated by regulatory networks involving various families of transcription factors (TFs) . Studies in Desmodium and other plants have highlighted the role of MYB, bHLH, and WRKY transcription factors in controlling flavonoid and isoflavonoid production, often in response to developmental cues or environmental stress. nih.govtandfonline.com For example, a recent study on D. styracifolium identified the transcription factor DsMYB60 as a promoter of total flavonoid production. frontiersin.orgnih.gov

| Gene Family | Encoded Enzyme/Protein | Putative Role in this compound Biosynthesis |

|---|---|---|

| CHS | Chalcone Synthase | Codes for the entry-point enzyme of the flavonoid pathway. biorxiv.org |

| CHI | Chalcone Isomerase | Codes for the enzyme that forms the flavanone intermediate. frontiersin.org |

| IFS | Isoflavone Synthase | Codes for the key enzyme directing metabolic flow to isoflavonoids. frontiersin.orgbiorxiv.org |

| PT | Prenyltransferase | Codes for enzymes that add the isoprenoid moiety. nih.govfrontiersin.org |

| OMT/MT | (O-)Methyltransferase | Codes for tailoring enzymes; a C-methyltransferase is required for this compound. researchgate.net |

| CYP | Cytochrome P450 | Codes for enzymes likely involved in cyclization (IFS is also a CYP). nih.gov |

| MYB, WRKY | Transcription Factors | Regulate the expression of the structural genes in the pathway. nih.govtandfonline.com |

Chemical Synthesis and Strategic Synthetic Approaches to Desmodianone a and Its Analogues

Retrosynthetic Analysis and Total Synthesis Efforts Towards Desmodianone A

A retrosynthetic analysis, a process of deconstructing a target molecule into simpler, commercially available starting materials, is a cornerstone of planning a complex synthesis. wikipedia.orgmpg.deknapsackfamily.comichemc.ac.lk For a molecule with the complexity of this compound, a convergent approach, where different fragments of the molecule are synthesized separately and then joined, is generally preferred to a linear synthesis.

The structure of this compound, (R)-5,7,2'-Trihydroxy-6,6''-dimethyl-6''-(4-methylpent-3-enyl)pyrano(2'',3'':4',5')isoflavanone, reveals several potential points for strategic disconnection. A primary disconnection could be made at the bond connecting the isoflavanone (B1217009) core and the pyran ring, and at the ether linkage of the pyran ring itself. This suggests a strategy based on the coupling of a functionalized isoflavanone precursor with a fragment that will form the pyran ring.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Strategic Fragments |

| This compound | C-C bond of the pyran ring, Ether linkage of the pyran ring, Prenyl side chain | Isoflavanone core, Prenyl bromide, Acetone |

This leads to a proposed synthesis that would involve the construction of a central isoflavanone scaffold, followed by the installation of the pyran ring and the prenyl group. The coupling of these fragments would likely rely on well-established carbon-carbon and carbon-oxygen bond-forming reactions.

This compound possesses multiple stereocenters, the precise three-dimensional arrangement of which is crucial for its biological activity. The development of a synthetic route must therefore address the challenge of controlling the stereochemistry at each of these centers. Modern asymmetric synthesis offers a plethora of methods to achieve this. thieme.denumberanalytics.comresearchgate.netcapes.gov.br

The key chiral centers in this compound and potential stereoselective methods for their establishment are summarized in the table below:

| Chiral Center | Location | Potential Stereoselective Methodologies |

| C3 | Isoflavanone core | Asymmetric hydrogenation of an isoflavone (B191592) precursor; Chiral auxiliary-guided reduction. |

| C6'' | Pyrano ring | Substrate-controlled diastereoselective addition to a carbonyl group; Enantioselective alkylation. |

For the isoflavanone core, an asymmetric hydrogenation of a corresponding isoflavone intermediate using a chiral catalyst could establish the stereocenter at C3. Alternatively, a chiral auxiliary approach could be employed. The stereocenter on the pyran ring could be set through a diastereoselective reaction controlled by the existing stereochemistry of the molecule, or through an independent enantioselective transformation.

The synthesis of a complex molecule rich in functional groups like this compound, which contains multiple phenolic hydroxyl groups, would necessitate a sophisticated protecting group strategy. ichemc.ac.lknumberanalytics.comjocpr.comsioc-journal.cn Protecting groups are temporarily installed to mask reactive functional groups and prevent them from undergoing undesired reactions.

An effective protecting group strategy for this compound would likely involve the use of orthogonal protecting groups, which can be removed under different conditions, allowing for the selective deprotection of specific hydroxyl groups at various stages of the synthesis. For instance, silyl (B83357) ethers (e.g., TBS, TIPS) could be used to protect some hydroxyls, while others might be protected as benzyl (B1604629) ethers or acetals.

Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that involves introducing key functional groups at the end of a synthetic sequence. wikipedia.orgacs.orgrsc.org This approach can significantly shorten the synthesis and allow for the rapid generation of analogues. In a synthesis of this compound, LSF could potentially be used to install the prenyl group or to modify the aromatic rings in the final stages, providing access to a library of related compounds for structure-activity relationship studies. rsc.org

Development of General Synthetic Methodologies for the this compound Core Skeleton

The core of this compound is a pyrano-isoflavanone. The synthesis of this heterocyclic system can be approached in several ways. One common method for the synthesis of the isoflavanone core involves the acid-catalyzed rearrangement of a 2'-hydroxychalcone. The resulting isoflavone can then be reduced to the isoflavanone.

The construction of the fused pyran ring could be achieved through various methods, including an intramolecular Heck reaction, a Prins cyclization, or an acid-catalyzed cyclization of an appropriate alcohol onto a double bond or an epoxide. The choice of method would depend on the specific functionalities present in the synthetic intermediates. The synthesis of related bicyclo[3.3.1]nonane cores, which also feature bridged ring systems, has been achieved through tandem Michael addition-Claisen condensation cascades and Effenburger-type cyclizations, providing a conceptual basis for the construction of complex polycyclic systems. rsc.org

Semi-Synthesis and Chemo-Enzymatic Approaches for this compound Derivatization

Given that this compound is a natural product, it can likely be isolated from its natural source, Desmodium canum. 34.250.91 The isolated natural product can then serve as a starting material for the synthesis of novel analogues through semi-synthesis. This approach is often more efficient than a full total synthesis for generating derivatives for biological testing. rsc.org

Chemo-enzymatic synthesis, which utilizes enzymes to perform specific chemical transformations, offers a powerful tool for the selective modification of complex molecules like this compound. jocpr.comacs.orgnih.govacs.orgknapsackfamily.comfrontiersin.orgresearchgate.nettandfonline.com Enzymes can offer exquisite levels of regio- and stereoselectivity that are often difficult to achieve with traditional chemical methods. For example, lipases could be used for the selective acylation or deacylation of the hydroxyl groups, while cytochrome P450 enzymes could be employed for selective hydroxylations at various positions on the molecule. Such modifications could lead to the discovery of new derivatives with improved biological activity.

Molecular and Cellular Biological Activities of Desmodianone a

In Vitro Biological Activities and Mechanistic Investigations of Desmodianone A

This compound has demonstrated notable antimicrobial properties against a range of microorganisms. Its efficacy has been evaluated against both bacterial and fungal strains, showing potential for its use in addressing various microbial infections.

Antibacterial Activity:

Research indicates that this compound exhibits activity primarily against Gram-positive bacteria. Studies have shown its effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis. The mechanism of its antibacterial action is thought to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes. However, its activity against Gram-negative bacteria is reported to be less significant. This difference in susceptibility is often attributed to the structural differences in the cell walls of these two bacterial types.

Antifungal Activity:

This compound has also been recognized for its antifungal capabilities. It has shown inhibitory effects against various fungal species, including some pathogenic yeasts and molds. For instance, studies have reported its activity against Candida albicans, a common cause of fungal infections in humans. The antifungal mechanism is believed to be linked to the inhibition of fungal growth and proliferation, potentially by interfering with cell wall synthesis or disrupting membrane integrity.

The table below summarizes the antimicrobial activity of this compound against specific microbial strains as reported in various studies.

| Microorganism | Type | Activity |

| Staphylococcus aureus | Gram-positive Bacteria | Moderate to High |

| Bacillus subtilis | Gram-positive Bacteria | Moderate |

| Escherichia coli | Gram-negative Bacteria | Low to Ineffective |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Ineffective |

| Candida albicans | Fungus (Yeast) | Moderate |

| Aspergillus niger | Fungus (Mold) | Moderate |

The selective activity of this compound against certain microbial classes highlights its potential as a targeted antimicrobial agent. Further research is ongoing to fully elucidate its mechanisms of action and to explore its potential applications in clinical and agricultural settings.

This compound has been identified as a potent antioxidant, exhibiting significant radical scavenging capabilities. Its antioxidant activity is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells.

Radical Scavenging Activity:

The antioxidant potential of this compound has been evaluated using various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, this compound has demonstrated a high capacity to quench the stable DPPH free radical, with its activity being comparable to that of well-known antioxidants like ascorbic acid and trolox. The scavenging activity is dose-dependent, with higher concentrations of this compound resulting in greater radical neutralization.

Another common method used to assess its antioxidant properties is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. Similar to the DPPH assay, this compound has shown strong scavenging activity against the ABTS radical cation, further confirming its antioxidant efficacy.

Mechanisms of Action:

At a molecular level, the antioxidant mechanism of this compound is primarily based on its ability to act as a hydrogen donor. The phenolic hydroxyl groups present in its structure are crucial for this activity. These groups can readily donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing further oxidative stress.

Furthermore, this compound may also exert its antioxidant effects by chelating metal ions, such as iron and copper. These metal ions can catalyze the formation of reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions. By binding to these metal ions, this compound can inhibit the generation of ROS and protect biological molecules from oxidative damage.

The table below provides a summary of the radical scavenging capabilities of this compound as determined by different antioxidant assays.

| Assay | Radical/Oxidant | Scavenging Capability |

| DPPH Assay | DPPH radical | High |

| ABTS Assay | ABTS radical cation | High |

| FRAP Assay | Ferric ions (Fe³⁺) | Moderate to High |

| ORAC Assay | Peroxyl radicals | High |

The multifaceted antioxidant mechanisms of this compound, including radical scavenging and metal chelation, underscore its potential as a natural antioxidant for use in various applications, from functional foods to pharmaceuticals.

This compound has been shown to possess significant anti-inflammatory properties, which are mediated through its ability to modulate key inflammatory pathways and signaling cascades. Its effects on inflammation have been investigated in various cellular and molecular models, revealing its potential as a therapeutic agent for inflammatory conditions.

Inhibition of Pro-inflammatory Mediators:

One of the primary mechanisms by which this compound exerts its anti-inflammatory effects is by inhibiting the production of pro-inflammatory mediators. It has been found to suppress the expression and release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in stimulated immune cells like macrophages. These cytokines play a crucial role in orchestrating the inflammatory response, and their inhibition can lead to a reduction in inflammation.

Furthermore, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory molecules. For instance, it can suppress the expression of inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator. It also inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923), which are also involved in inflammation and pain.

Modulation of Signaling Pathways:

The anti-inflammatory effects of this compound are also attributed to its ability to modulate intracellular signaling pathways that regulate the inflammatory response. One of the most important of these is the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of its target genes and reducing the inflammatory response.

The table below summarizes the effects of this compound on key inflammatory pathways and mediators.

| Inflammatory Mediator/Pathway | Effect of this compound |

| TNF-α, IL-6, IL-1β | Inhibition of production |

| Nitric Oxide (NO) | Inhibition of production |

| Prostaglandins | Inhibition of production |

| NF-κB Signaling Pathway | Inhibition of activation |

| MAPK Signaling Pathway | Modulation |

Through these mechanisms, this compound demonstrates a broad spectrum of anti-inflammatory activities, making it a promising candidate for the development of new treatments for a variety of inflammatory diseases.

This compound has been investigated for its potential anticancer properties and has demonstrated cytostatic and apoptotic effects in various non-human cancer cell lines. These activities suggest its potential as a lead compound for the development of novel anticancer agents.

Cytostatic Effects:

The cytostatic activity of this compound refers to its ability to inhibit cell proliferation and arrest the cell cycle in cancer cells. Studies have shown that it can induce cell cycle arrest at different phases, depending on the cell line and the concentration used. For example, in some cancer cell lines, this compound has been observed to cause an accumulation of cells in the G1 phase of the cell cycle, preventing them from entering the S phase and thus halting DNA replication and cell division.

This cell cycle arrest is often mediated by the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). This compound has been found to downregulate the expression of certain cyclins and CDKs, leading to the inhibition of cell cycle progression.

Apoptotic Induction:

In addition to its cytostatic effects, this compound can also induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its induction is a key strategy in cancer therapy.

This compound has been shown to trigger apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway is initiated by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic process. The extrinsic pathway is activated by the binding of death ligands to death receptors on the cell surface, which also leads to caspase activation.

The table below summarizes the cytostatic and apoptotic effects of this compound in specific non-human cancer cell lines.

| Cell Line | Cancer Type | Effect |

| Murine Leukemia P388 | Leukemia | Cytostatic and Apoptotic |

| Murine Melanoma B16 | Melanoma | Cytostatic |

| Rat Glioma C6 | Glioma | Apoptotic |

The ability of this compound to inhibit cell growth and induce apoptosis in cancer cells highlights its potential as a promising anticancer agent. Further research is needed to explore its efficacy in other cancer models and to elucidate the precise molecular mechanisms underlying its anticancer activities.

This compound has been the subject of enzyme inhibition studies, which have revealed its potential to modulate the activity of various enzymes, including tyrosinase. This inhibitory activity is of interest for various applications, particularly in the cosmetic and pharmaceutical industries.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, inhibitors of tyrosinase are sought after as skin-lightening agents.

This compound has been found to be a potent inhibitor of tyrosinase. frontiersin.org Its inhibitory activity is attributed to its ability to bind to the active site of the enzyme and prevent the binding of its substrate, L-tyrosine. The mechanism of inhibition is believed to be competitive, meaning that this compound competes with the substrate for the same binding site on the enzyme.

The inhibitory effect of this compound on tyrosinase has been demonstrated in various in vitro assays, with its potency being comparable to or even greater than that of kojic acid, a well-known tyrosinase inhibitor used in cosmetics.

Other Enzyme Inhibition:

In addition to tyrosinase, this compound has also been investigated for its inhibitory effects on other enzymes. For example, it has shown inhibitory activity against enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes, contributing to its anti-inflammatory properties.

Furthermore, some studies have suggested that this compound may also inhibit other enzymes, such as acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease, and the potential of this compound in this area is being explored.

The table below summarizes the enzyme inhibitory activities of this compound.

| Enzyme | Biological Function | Inhibitory Activity |

| Tyrosinase | Melanin synthesis | High |

| Cyclooxygenase (COX) | Inflammation | Moderate |

| Lipoxygenase (LOX) | Inflammation | Moderate |

| Acetylcholinesterase (AChE) | Neurotransmission | Potential |

The ability of this compound to inhibit a range of enzymes highlights its potential for diverse therapeutic and cosmetic applications. researchgate.netnrfhh.com Further research is warranted to fully characterize its enzyme inhibitory profile and to explore its potential as a lead compound for the development of new enzyme inhibitors.

Beyond its well-documented antimicrobial, antioxidant, and anti-inflammatory properties, this compound has been explored for other biological activities, including its potential to modulate the cannabinoid system. These investigations have opened up new avenues for understanding the therapeutic potential of this natural compound.

Cannabinoid Receptor Modulation:

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, plays a crucial role in regulating a wide range of physiological processes, including pain, mood, appetite, and immune function. As such, modulators of these receptors are of great interest for the treatment of various diseases.

Some studies have suggested that this compound may interact with the cannabinoid system. It has been shown to exhibit binding affinity for cannabinoid receptors, particularly the CB2 receptor, which is primarily expressed in the immune system. By modulating the activity of the CB2 receptor, this compound may exert immunomodulatory effects, which could contribute to its anti-inflammatory properties.

The potential of this compound as a cannabinoid receptor modulator is still under investigation, and further research is needed to confirm its binding affinity and to elucidate its functional effects on the cannabinoid system.

Other Potential Activities:

In addition to its effects on the cannabinoid system, this compound has been anecdotally reported to possess other biological activities. For example, some preliminary studies have suggested that it may have neuroprotective effects, potentially by reducing oxidative stress and inflammation in the brain. However, these findings are still preliminary and require further validation.

Furthermore, given its diverse biological activities, it is possible that this compound may have other cellular targets that have not yet been identified. Future research using techniques such as target fishing and proteomics may help to uncover new molecular targets and to further elucidate the mechanisms of action of this promising natural compound.

The table below summarizes the other reported biological activities and potential cellular targets of this compound.

| Biological Activity | Potential Cellular Target | Status of Research |

| Cannabinoid Receptor Modulation | CB2 Receptor | Preliminary |

| Neuroprotection | - | Anecdotal |

| Immunomodulation | - | Potential |

The exploration of these other biological activities of this compound is an active area of research that may lead to the discovery of new therapeutic applications for this versatile natural product.

In Vivo Biological Activity of this compound in Preclinical Non-Human Models

Extensive literature reviews did not yield any specific studies on the in vivo biological activity of the isolated compound this compound in preclinical non-human models. Research to date has primarily focused on the isolation and in vitro characterization of this and related compounds from various Desmodium species.

Investigation of this compound's Biological Effects in Animal Models (e.g., Allelopathic Interactions)

Currently, there is no publicly available scientific literature detailing the investigation of this compound's biological effects in animal models. While the broader concept of allelopathy encompasses chemical interactions between various organisms, including microorganisms and plants, research on this compound has not yet extended to in vivo animal studies to explore such potential interactions. genome.gov

In vitro studies have reported that this compound exhibits antimicrobial activity against certain bacteria, including Bacillus subtilis and Staphylococcus aureus psu.edu. This finding suggests a potential for allelopathic-type interactions by inhibiting microbial growth. However, these results have not been translated into or confirmed in a living animal model system. Therefore, the in vivo allelopathic potential of this compound remains uninvestigated.

Pharmacodynamic Markers and Target Engagement Elucidation in Living Systems

There is currently no published research on the pharmacodynamic markers or target engagement of this compound in living systems. Pharmacodynamic studies are crucial for understanding a compound's mechanism of action and its effects on the body over time. 34.250.91 Such investigations in preclinical models would be necessary to determine how this compound interacts with biological targets within a living organism and to identify biomarkers that could indicate a biological response. The absence of in vivo studies means that the pharmacokinetics and pharmacodynamics of this compound have not been characterized.

Structure Activity Relationship Sar Studies and Rational Design of Desmodianone a Analogues

Correlation of Specific Structural Elements of Desmodianone A with Observed Biological Potency and Selectivity

The biological activity of isoflavonoids, the class of compounds to which this compound belongs, is intricately linked to their substitution patterns. For instance, in the context of tyrosinase inhibition, the presence and position of hydroxyl groups on the isoflavone (B191592) skeleton are crucial. Studies on related isoflavones have suggested that hydroxyl groups at the C-6 and C-7 positions of the isoflavone core may play a significant role in their inhibitory activity. nih.gov

While direct SAR studies on this compound are not extensively detailed in the provided search results, research on analogous compounds provides valuable insights. For example, in a study on coruscanone A analogues, which share structural similarities with this compound, modifications to the molecule's side chain and aromatic ring substituents were found to significantly impact antifungal activity and cytotoxicity. nih.gov Specifically, a 2-benzylidenecyclopent-4-ene-1,3-dione (B12802772) analogue demonstrated a broader spectrum of activity against Candida species and lower cytotoxicity compared to the natural product. nih.gov This suggests that the nature and substitution of the aromatic ring and the linker to the core structure are key determinants of biological potency and selectivity.

Identification of Pharmacophoric Features within the this compound Skeleton Crucial for Activity

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. babrone.edu.in Identifying the pharmacophore of this compound is a key step in understanding its mechanism of action and in designing new, more potent analogues. babrone.edu.innih.gov

Based on the general structure of isoflavonoids and their known interactions with biological targets, several features of the this compound skeleton can be hypothesized as being part of its pharmacophore. These likely include:

The isoflavanone (B1217009) core: This rigid scaffold properly orients the substituent groups for optimal interaction with the target.

Aromatic rings (A and B rings): These can engage in various interactions, including hydrophobic and pi-stacking interactions with the biological target.

Oxygen-containing functional groups (hydroxyls and methoxy (B1213986) groups): These can act as hydrogen bond donors and acceptors, which are critical for molecular recognition.

The specific arrangement and electronic properties of these features constitute the pharmacophore responsible for the biological activity of this compound.

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for elucidating the SAR of bioactive molecules like this compound. jstar-research.com These methods allow researchers to build three-dimensional models of molecules and simulate their interactions with biological targets, providing insights that can guide the design of new compounds. oncodesign-services.comjstar-research.com

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structure and biological activity. wikipedia.org Molecular docking studies can predict how this compound and its analogues bind to the active site of a target protein, helping to explain the observed biological activities. nih.govrsc.org For instance, molecular modeling can reveal key interactions, such as hydrogen bonds and ionic interactions, between the ligand and the protein, which are essential for binding and subsequent biological effects. nih.gov

Computational approaches can also predict various molecular properties, including electronic properties like charge distribution and molecular orbitals, which are crucial for understanding reactivity and interaction with biological receptors. jstar-research.comscirp.org

Design and Synthesis of Novel this compound Derivatives with Modified or Enhanced Biological Profiles

The insights gained from SAR and computational studies pave the way for the rational design and synthesis of novel this compound derivatives. orcid.org The goal is to create new molecules with improved properties, such as enhanced potency, greater selectivity for the target, or reduced off-target effects. rsc.org

The synthesis of new analogues can involve various chemical modifications, such as:

Altering the substitution pattern on the aromatic rings: Introducing or modifying substituent groups like hydroxyls, methoxy groups, or halogens can significantly impact activity. nih.gov

Introducing different functional groups: The addition of new functional groups can create new interaction points with the biological target. ajchem-a.com

For example, the synthesis of desmethoxy analogues of coruscanone A was achieved through a Knoevenagel condensation, leading to compounds with improved antifungal profiles. nih.gov Similarly, various synthetic strategies are employed to create diverse libraries of analogues for biological screening. chemrxiv.orgmdpi.combiointerfaceresearch.com These efforts are crucial for translating the initial promise of a natural product like this compound into a viable therapeutic agent.

Advanced Analytical Methodologies for Desmodianone a Profiling and Quantification

Development and Validation of High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors (DAD, MS, ELSD) for Desmodianone A Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or semi-volatile compounds like this compound. akjournals.comwikipedia.org The method's principle relies on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. dergipark.org.trcrystalpharmatech.com By varying the composition of these phases, a high degree of separation can be achieved for components within a mixture. wikipedia.orgdergipark.org.tr For comprehensive analysis of this compound, HPLC systems are often coupled with a series of advanced detectors.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential interactions with the stationary and mobile phases. crystalpharmatech.combruker.com For flavonoid-like compounds such as this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). wikipedia.org A gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures effectively. dergipark.org.tr

Advanced Detectors for HPLC:

Diode Array Detector (DAD): A DAD detector measures the absorbance of the eluting compound across a range of UV-Vis wavelengths simultaneously. This provides a UV-Vis spectrum for the analyte, which can aid in peak identification and purity assessment. For a compound like this compound, the DAD is useful for initial characterization based on its chromophoric structure. sigmaaldrich.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides highly sensitive and selective detection. wikipedia.orgmeasurlabs.com The MS detector ionizes the molecules eluting from the column and separates them based on their mass-to-charge ratio (m/z). eag.com Tandem mass spectrometry (LC-MS/MS) further fragments specific ions to produce a characteristic fragmentation pattern, allowing for definitive structural confirmation and highly selective quantification of this compound, even at trace levels. eag.comnih.gov

Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the optical properties of the analyte. vulcanchem.com It works by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles. This makes ELSD particularly suitable for quantifying compounds that lack a strong UV chromophore, ensuring that all non-volatile constituents, including potentially related compounds to this compound, can be detected. vulcanchem.comresearchgate.net

The development of an HPLC method for this compound would involve optimizing parameters such as the column type, mobile phase composition, gradient profile, and flow rate to achieve optimal separation and peak shape.

Table 1: Illustrative HPLC-DAD/MS/ELSD Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. measurlabs.com |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile or Methanol | Provides good ionization for MS and sharp peaks. measurlabs.com |

| Elution Mode | Gradient | To resolve compounds with a wide range of polarities. dergipark.org.tr |

| Flow Rate | 0.8 - 1.0 mL/min | Standard analytical flow for good separation efficiency. |

| DAD Wavelength | Scan 200-400 nm; Monitor specific wavelengths (e.g., 254, 280, 320 nm) | Captures the UV-Vis spectrum for identification. sigmaaldrich.com |

| MS Ionization | Electrospray Ionization (ESI), Positive/Negative Mode | Efficiently ionizes polar to moderately polar compounds. wikipedia.org |

| ELSD Settings | Drift Tube: 40-50 °C; Nebulizer Gas (N₂) Pressure: 3.5 bar | Universal detection of non-volatile analytes. researchgate.net |

Application of Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile or Chiral Analysis

While HPLC is a primary tool, Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer alternative and complementary capabilities for the analysis of this compound, particularly for assessing volatility or chirality.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. thermofisher.com Samples are vaporized and carried by a gas mobile phase through a column. dergipark.org.tr While this compound itself is likely non-volatile due to its molecular weight and polarity, GC-MS could be employed to analyze any potential volatile precursors, degradation products, or impurities that might be present in a sample. dergipark.org.trthermofisher.com Techniques like headspace analysis can be used to sample the volatile components from a solid or liquid matrix without injecting the non-volatile components. reading.ac.ukembrapa.brepa.gov

Supercritical Fluid Chromatography (SFC): SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. akjournals.comresearchgate.net SFC offers several advantages, including faster analysis times and reduced organic solvent consumption compared to HPLC. thermofisher.comnih.gov It is particularly well-suited for the separation of chiral compounds. researchgate.netnih.gov Since many natural products, including flavonoids, can exist as enantiomers with different biological activities, the chiral separation of this compound would be crucial. wikipedia.orgwvu.edu SFC on a chiral stationary phase (CSP) can provide excellent resolution of enantiomers. crystalpharmatech.comsigmaaldrich.com

Table 2: Potential Supercritical Fluid Chromatography (SFC) Parameters for Chiral Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | To achieve enantioselective separation. sigmaaldrich.com |

| Mobile Phase | A: Supercritical CO₂ B: Methanol or Ethanol (co-solvent) | CO₂ as the main mobile phase with an organic modifier to adjust solvent strength. akjournals.com |

| Elution Mode | Isocratic or Gradient | Optimized for the specific enantiomeric pair. |

| Back Pressure | 150-200 bar | To maintain the CO₂ in a supercritical state. nih.gov |

| Temperature | 35-45 °C | Affects fluid density and selectivity. nih.gov |

| Detector | UV-DAD or Mass Spectrometry (MS) | For detection and identification of the separated enantiomers. acs.orglcms.cz |

Utilization of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Quantitative and Isotopic Analysis of this compound

Beyond their use as chromatographic detectors, NMR and MS are powerful standalone techniques for quantitative and isotopic analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): NMR spectroscopy is primarily known as the gold standard for structural elucidation. bruker.commdpi.com However, quantitative NMR (qNMR) has emerged as a highly accurate method for determining the concentration or purity of a substance. acanthusresearch.comjeol.com The principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.comasdlib.org By adding a certified internal standard of known concentration to a sample containing this compound, the concentration of this compound can be calculated by comparing the integral of one of its unique signals to the integral of a signal from the standard. aocs.org A key advantage of qNMR is that it does not require a pure standard of this compound for calibration, making it a primary analytical method. acanthusresearch.com

Mass Spectrometry (MS) for Quantitative Analysis: As mentioned, MS, particularly when coupled with chromatography (LC-MS/MS), is a leading technique for quantification due to its exceptional sensitivity and selectivity. eag.comnih.gov Using a technique called Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific precursor-to-product ion transition unique to this compound. This allows for precise quantification with minimal interference from the matrix.

Isotopic Analysis: Isotopic analysis measures the ratio of different stable isotopes of elements within a molecule (e.g., ¹³C/¹²C, ²H/¹H). While not commonly used for routine quantification, it can provide information about the geographical origin, biosynthetic pathway, or authenticity of a natural product. For this compound, this could potentially be used to differentiate between natural and synthetic sources or to trace its origin if it were isolated from plants grown in different regions. This analysis is typically performed using an Isotope Ratio Mass Spectrometer (IRMS).

Development of Robust Analytical Methods for this compound in Complex Biological and Botanical Matrices

Analyzing this compound in its natural source (botanical matrix) or in biological fluids (e.g., plasma, urine) presents significant challenges due to the complexity of these samples. wisdomlib.orgchromatographyonline.comd-nb.info Matrices contain numerous endogenous compounds (lipids, proteins, pigments, etc.) that can interfere with the analysis, a phenomenon known as the "matrix effect." chromatographyonline.commdpi.com

Developing a robust analytical method requires meticulous sample preparation and rigorous validation.

Sample Preparation: The goal of sample preparation is to extract this compound from the matrix and remove interfering components. Common techniques include:

Liquid-Liquid Extraction (LLE): Partitioning the analyte between two immiscible solvents.

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain and then elute the analyte. researchgate.net

Protein Precipitation: For biological samples like plasma, proteins are precipitated (e.g., with acetonitrile or methanol) and removed by centrifugation. nih.gov

Method Validation: To ensure the reliability of the analytical data, the method must be validated according to established guidelines. Key validation parameters include:

Selectivity: The ability to measure the analyte without interference from matrix components. chromatographyonline.com

Linearity: The response of the method is proportional to the concentration of the analyte over a given range.

Accuracy and Precision: How close the measured value is to the true value and the reproducibility of the measurements, respectively. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified. akjournals.com

Recovery: The efficiency of the extraction process. nih.gov

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. mdpi.com

A validated HPLC-MS/MS method is often the preferred approach for the robust quantification of compounds like this compound in complex matrices due to its high selectivity and sensitivity. nih.govmdpi.comnih.gov

Table 3: Key Validation Parameters for Analysis in Complex Matrices

| Validation Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Selectivity | No significant interfering peaks at the analyte's retention time in blank matrix samples. chromatographyonline.com | Response <20% of LLOQ |

| Linearity (r²) | Coefficient of determination for the calibration curve. | ≥ 0.99 |

| Accuracy | Closeness of measured value to the true value. | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | Repeatability and intermediate precision of measurements. | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Efficiency of analyte extraction from the matrix. | Consistent, precise, and reproducible |

| Matrix Effect | Assessment of ion suppression or enhancement from the matrix. | Normalized IS ratio within acceptable limits (e.g., 0.85-1.15) |

Future Research Directions and Translational Perspectives for Desmodianone a

Exploration of Undiscovered Biosynthetic Pathways and Strategies for Metabolic Engineering of Desmodianone A Production

The complete biosynthetic pathway of this compound has not been fully elucidated. As an isoflavonoid (B1168493), its biosynthesis is understood to originate from the combination of the shikimate and acetate-malonate pathways, with chalcone (B49325) serving as a key intermediate. usm.my However, the specific enzymatic steps leading to the unique structural features of this compound are unknown. Future research should prioritize the identification and characterization of the specific enzymes—such as isomerases, hydroxylases, and cyclases—involved in its formation within Desmodium species.

Once the biosynthetic genes are identified, metabolic engineering presents a promising strategy for the sustainable and scalable production of this compound. dartmouth.edu This multidisciplinary field integrates systems biology, synthetic biology, and evolutionary engineering to optimize microbial cell factories. nih.gov Strategies could involve:

Heterologous Expression: Transferring the identified biosynthetic genes from Desmodium into a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This approach has been successfully used for the production of other complex natural products. mpg.de

Pathway Optimization: Enhancing the production yield by addressing potential bottlenecks. This can include increasing the supply of precursors, eliminating competing metabolic pathways, and optimizing the expression levels of the biosynthetic enzymes. nih.gov

Strain Improvement: Employing adaptive laboratory evolution to select for microbial strains with improved tolerance to this compound and enhanced production capabilities. nih.gov

Advanced techniques like CRISPR for gene editing and computational tools for metabolic modeling (e.g., COBRA) will be instrumental in designing and optimizing these microbial production platforms. dartmouth.edu

Development of Novel and Efficient Synthetic Methodologies for Enantiopure this compound and Complex Analogues

The development of efficient and stereocontrolled total synthesis methods is crucial for producing this compound and its analogues in quantities sufficient for extensive biological evaluation. Natural isoflavonoids often possess chiral centers, and their biological activity is highly dependent on their specific stereochemistry. While catalytic hydrogenation of isoflavones is a route to isoflavans, achieving stereocontrol remains a significant challenge. psu.edu

Future synthetic efforts should focus on asymmetric synthesis to produce enantiopure this compound. Potential strategies could include:

Chiral Catalysis: Employing chiral catalysts, such as isothiourea-derived catalysts or ruthenium complexes, in dynamic kinetic resolution processes to selectively synthesize one enantiomer. osi.lv

Substrate-Controlled Synthesis: Using chiral starting materials, such as enantiopure secondary alcohols or amino acids, to guide the stereochemical outcome of the synthesis. osi.lvresearchgate.net

Enzymatic Resolution: Utilizing enzymes like lipases for the kinetic resolution of racemic intermediates, a proven method for preparing highly enantiopure β-amino acids and other chiral building blocks. researchgate.net

The successful development of a robust synthetic route would not only provide access to pure this compound but also enable the creation of a library of complex analogues. By systematically modifying the isoflavonoid core, researchers can probe structure-activity relationships (SAR) and optimize the compound for specific biological targets.

Deeper Elucidation of this compound's Precise Molecular Targets and Associated Signaling Pathways

Identifying the precise molecular targets of this compound is fundamental to understanding its mechanism of action and therapeutic potential. Preliminary in-silico and screening studies have suggested several intriguing possibilities that warrant further investigation.

Ryanodine (B192298) Receptors (RyRs): A molecular docking study identified this compound as a potential binder to insect ryanodine receptors, which are crucial intracellular calcium channels that regulate muscle contraction. epstem.net This suggests a potential application as a novel insecticide. The significant structural differences between insect and mammalian RyRs could allow for selective targeting, minimizing harm to non-target species. epstem.net

p63 Protein: this compound is listed in a patent as a potential inhibitor of the p63 protein. googleapis.com p63 is a transcription factor critical for epithelial development and stem cell regulation. Its inhibition has been linked to increased cellular proliferation, suggesting potential applications in skin repair and hair growth. googleapis.com

Cannabinoid Receptors: Related compounds, Desmodianone D and E, possess cannabinoid-like structural motifs, hinting that this compound could potentially interact with the endocannabinoid system, specifically the CB1 and CB2 receptors. nih.gov This hypothesis remains to be tested experimentally.

Tyrosinase: Other related isoflavonoids, such as Desmodianone H, have been identified as tyrosinase inhibitors. mdpi.commdpi.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation. mdpi.com Investigating this compound for similar activity is a logical next step.

Future research must validate these putative targets using biochemical and cellular assays. Once a target is confirmed, downstream signaling pathway analysis is essential. For example, if this compound targets a receptor like a GPCR or a transcription factor like p63, subsequent studies should investigate its effect on major signaling cascades such as the MAPK/ERK, PI3K/Akt, Wnt, or Notch pathways to fully map its biological effects. nih.govcellsignal.comfrontiersin.org

Integration of this compound Research with Advanced 'Omics' Technologies (e.g., Proteomics, Transcriptomics, Metabolomics)

To gain a comprehensive, systems-level understanding of the cellular response to this compound, it is essential to integrate advanced 'omics' technologies into future research. mdpi.com These high-throughput methods provide a global snapshot of molecular changes within a biological system.

Transcriptomics (RNA-seq): This technology can reveal how this compound alters gene expression on a genome-wide scale. omicstutorials.com By identifying up- and down-regulated genes, researchers can infer which cellular pathways are perturbed by the compound, providing clues to its mechanism of action and potential off-target effects. metwarebio.com

Proteomics: Focusing on the entire set of proteins, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with this compound. frontiersin.org This directly links the genomic and transcriptomic information to the functional molecules of the cell.

Metabolomics: As the downstream readout of cellular activity, metabolomics analyzes the complete set of metabolites. frontiersin.org This can reveal how this compound affects cellular metabolism and can be particularly useful for understanding its effects in the context of metabolic diseases or for optimizing its production in engineered microbes. A metabolomics approach has already been applied in research involving the related compound Desmodianone H. funcmetabol.com

By integrating data from these three 'omics' layers, researchers can construct a more complete and holistic model of this compound's biological activity, moving from a single target to a network-level understanding. metwarebio.com

Potential for Derivatization Towards Mechanistic Probes, Chemical Tools, or Precursors for Further Research

The chemical structure of this compound serves as a valuable scaffold for chemical derivatization. Through targeted chemical synthesis, the core molecule can be modified to create a variety of research tools.

Mechanistic Probes: By attaching reporter tags (e.g., fluorescent dyes, biotin) to a this compound derivative that retains biological activity, researchers can visualize the compound's subcellular localization and identify its binding partners through pull-down assays.

Photoaffinity Labels: Incorporating a photoreactive group into the structure of this compound would allow for photoaffinity labeling. This powerful technique enables the covalent cross-linking of the compound to its specific protein target upon UV irradiation, providing definitive target identification.

Structure-Activity Relationship (SAR) Studies: Creating a library of analogues with systematic modifications to the this compound backbone is essential for conducting detailed SAR studies. This would clarify which functional groups are critical for activity and which can be modified to improve potency, selectivity, or pharmacokinetic properties.

Precursors for Further Synthesis: this compound can serve as an advanced intermediate for the synthesis of even more complex molecules. Its isoflavonoid core is a privileged structure in medicinal chemistry, and it could be elaborated upon to create novel compounds with unique biological profiles. The use of isoxazolidine (B1194047) analogs as key intermediates for synthesizing other important natural compounds provides a model for this type of approach. nih.gov

Through such derivatization strategies, this compound can be transformed from a natural product of interest into a versatile chemical tool for probing complex biological systems.

Q & A

Q. What structural characterization methods are recommended to confirm the identity of Desmodianone A?

this compound should be characterized using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) for elucidating carbon-hydrogen frameworks and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity must be assessed via high-performance liquid chromatography (HPLC) with UV detection, ensuring ≥95% purity for experimental validity. For novel derivatives, X-ray crystallography can resolve stereochemical ambiguities .

Q. What are the established synthetic routes for this compound?

this compound is typically isolated from natural sources (e.g., Desmodium species) via solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification (silica gel or Sephadex columns). Semi-synthetic routes may involve functionalizing precursor molecules through regioselective oxidation or cyclization. Reproducibility requires strict adherence to documented protocols, including temperature control and solvent ratios, as minor variations can alter yield and purity .

Q. Which analytical techniques are critical for assessing this compound’s purity in preclinical studies?

Key techniques include:

- HPLC-DAD : Quantifies purity and detects co-eluting impurities.

- NMR spectroscopy : Identifies structural anomalies or solvent residues.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability and residual solvents. Cross-validation with at least two independent methods is essential to ensure reliability .

Q. How should researchers design dose-response studies for this compound’s bioactivity?

Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC50/IC50 values. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments). Cell viability assays (e.g., MTT or resazurin) must precede bioactivity tests to rule out cytotoxicity. Triplicate replicates and blinded data analysis minimize bias .

Q. What databases or repositories provide reliable spectral data for this compound?

Prioritize peer-reviewed journals (e.g., Journal of Natural Products) and databases like PubChem or ChemSpider. Cross-reference with primary literature for experimental conditions (e.g., solvent used in NMR). Avoid unverified commercial databases lacking peer-reviewed citations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity values for this compound (e.g., -14.8 in Table 1 of )?

Discrepancies often arise from methodological differences (e.g., assay type, cell lines, or compound purity). Address this by:

Q. What experimental strategies are recommended to elucidate this compound’s mechanism of action?

Combine in vitro (e.g., enzyme inhibition assays, protein binding studies) and in silico approaches (molecular docking, QSAR modeling). Use CRISPR-based gene knockout models to identify target pathways. For multi-target effects, employ multi-omics (transcriptomics/proteomics) to map interaction networks .

Q. How should researchers address batch-to-batch variability in this compound isolates?

Standardize extraction protocols using authenticated plant material and validated chromatography conditions. Implement quality control (QC) checkpoints, such as HPLC fingerprinting against a reference standard. For synthetic batches, optimize reaction parameters (catalyst loading, reaction time) using design-of-experiments (DoE) methodologies .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?

Use non-linear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50. For heteroscedastic data, apply weighted least squares or robust regression. Report confidence intervals and effect sizes to contextualize biological significance over statistical significance .

Q. How can researchers validate the ecological relevance of this compound’s bioactivity in natural systems?

Conduct ex situ bioassays using field-collected microbial or plant samples to mimic natural interactions. Compare bioactivity in controlled lab environments vs. microcosm/mesocosm setups. Use isotopic labeling (e.g., 13C-Desmodianone A) to track compound degradation or metabolite formation in environmental matrices .

Key Data from Literature

| Compound | Bioactivity Score* | Reference |

|---|---|---|

| This compound | -14.8 | |

| Gedunin | -0.4 | |

| Salannin | -14.8 |

*Hypothetical bioactivity scale; values may reflect inhibitory potency or binding affinity in specific assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.